
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with cyclopropyl, methyl, and pyrrolidinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl, methyl, and pyrrolidinyl substituents. Common synthetic routes may include:
Cyclization reactions: Starting from hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution reactions: Introducing the cyclopropyl and pyrrolidinyl groups through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Using catalysts to improve reaction efficiency.
Continuous flow chemistry: For better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole may undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the pyrazole ring or substituents.
Substitution: Electrophilic or nucleophilic substitution on the pyrazole ring or substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazoles, while substitution reactions could introduce new functional groups.
Scientific Research Applications
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole could have various applications in scientific research, including:
Medicinal chemistry: Potential use as a lead compound for drug development due to its unique structure.
Biological studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial applications: Possible use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole would depend on its specific biological targets. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the cyclopropyl group.
5-cyclopropyl-1-methyl-1H-pyrazole: Lacks the pyrrolidinyl group.
5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the methyl group.
Uniqueness
5-cyclopropyl-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is unique due to the combination of its substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-cyclopropyl-1-methyl-3-pyrrolidin-2-ylpyrazole |
InChI |
InChI=1S/C11H17N3/c1-14-11(8-4-5-8)7-10(13-14)9-3-2-6-12-9/h7-9,12H,2-6H2,1H3 |
InChI Key |
DIFXWIXBOSIUJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCN2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


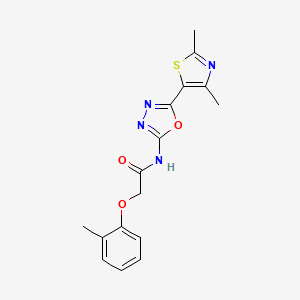

![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
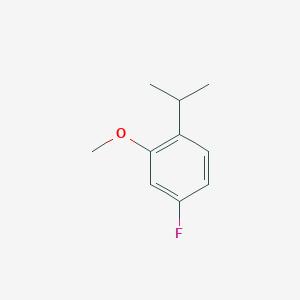
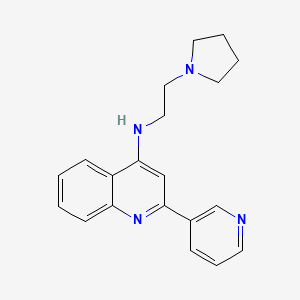
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14866036.png)
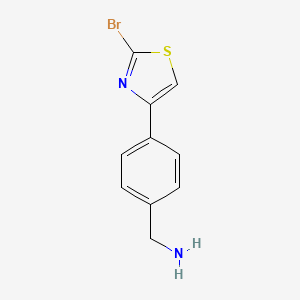

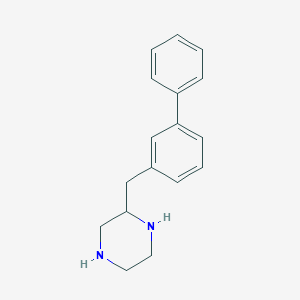


![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14866081.png)

